molecular formula C22H40BClF3N B2521356 (3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium CAS No. 411206-87-6

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium

Cat. No. B2521356
CAS RN: 411206-87-6
M. Wt: 421.82
InChI Key: CBZCYMNTHJMIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of boron compounds can be complex and often requires careful control of reaction conditions. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes involves the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid . While this does not directly relate to the synthesis of (3-Chlorophenyl)trifluoroboranuide, it demonstrates the reactivity of boron compounds with various reagents and the potential for creating a wide range of boron-based structures.

Molecular Structure Analysis

Boron compounds often exhibit unique structural characteristics due to the electron-deficient nature of boron. For instance, the distorted octahedral coordination of the central silicon atoms in tetrakis(trifluoromethanesulfonato)tetrasilanes is a result of Si···O interactions . This highlights the potential for unusual geometries and coordination environments in boron compounds, which could also be relevant for the molecular structure analysis of (3-Chlorophenyl)trifluoroboranuide.

Chemical Reactions Analysis

Boron compounds are known for their reactivity in various chemical reactions. Tris(pentafluorophenyl)borane, for example, is a strong Lewis acid that can catalyze hydrometallation reactions, alkylations, and aldol-type reactions . This suggests that (3-Chlorophenyl)trifluoroboranuide could also participate in similar types of reactions due to the presence of a boron center capable of acting as a Lewis acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron compounds can be quite diverse. The papers provided do not directly discuss the properties of (3-Chlorophenyl)trifluoroboranuide, but they do mention properties of related compounds. For example, the reactivity of tetrasilanes with various reagents indicates that boron compounds can be versatile in chemical synthesis . Additionally, the strong Lewis acidity of B(C6F5)3 suggests that related boron compounds might also exhibit significant Lewis acidity, which could influence their physical properties, such as solubility and volatility .

Scientific Research Applications

Fluoride Ion-Catalyzed Reactions

  • Research by Nakamura and Uneyama (2007) focuses on the fluoride ion-catalyzed 1,2-desilylative defluorination, illustrating the use of fluorinated compounds in synthesizing difluorostyrenes, demonstrating the versatility of fluorinated reagents in organic synthesis (Nakamura & Uneyama, 2007).

Complex Formation and Catalysis

  • A study by Lee et al. (2003) on thallium complexes with meso-tetra-(p-chlorophenyl)porphyrin provides insights into the structural and electronic characteristics of these complexes, potentially useful for catalytic or materials science applications (Lee et al., 2003).

Gold-Catalyzed Cycloisomerization

  • Research by Cheong et al. (2008) on gold-catalyzed cycloisomerization of 1,5-allenynes demonstrates the use of precious metal complexes in facilitating novel organic transformations, highlighting the role of complex catalysts in synthetic chemistry (Cheong et al., 2008).

Lewis Acid Applications

  • Erker (2005) discusses the applications of tris(pentafluorophenyl)borane as a strong boron Lewis acid in various reactions, including catalytic hydrometallation and aldol-type reactions. This research emphasizes the broad utility of strong Lewis acids in organic synthesis (Erker, 2005).

Luminescent Agents for Imaging

  • A study by Amoroso et al. (2008) explores the use of a 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation as a thiol-reactive luminescent agent for fluorescence microscopy, highlighting the potential of organometallic compounds in bioimaging applications (Amoroso et al., 2008).

Antitumor Activity and Molecular Docking

  • Research on the antitumor evaluation and molecular docking study of substituted compounds by Al-Suwaidan et al. (2015) indicates the medicinal chemistry applications of chlorophenyl and trifluoromethyl groups in designing potential therapeutic agents (Al-Suwaidan et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

properties

IUPAC Name

(3-chlorophenyl)-trifluoroboranuide;tetrabutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BClF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZCYMNTHJMIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.